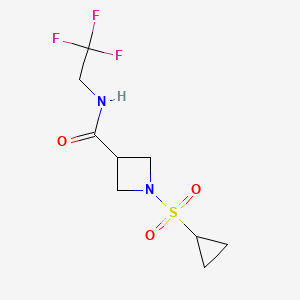

1-(cyclopropylsulfonyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide

Description

1-(Cyclopropylsulfonyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide is a synthetic small molecule featuring a unique combination of structural motifs: a four-membered azetidine ring, a cyclopropylsulfonyl group, and a 2,2,2-trifluoroethyl substituent. The trifluoroethyl group is a hallmark of modern medicinal chemistry, as fluorine substituents are known to enhance bioavailability and metabolic stability by modulating physicochemical properties such as lipophilicity and pKa . The cyclopropylsulfonyl moiety may contribute to conformational rigidity and hydrogen-bonding interactions, while the azetidine core offers a compact, strained ring system that can influence target binding and solubility.

Properties

IUPAC Name |

1-cyclopropylsulfonyl-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3N2O3S/c10-9(11,12)5-13-8(15)6-3-14(4-6)18(16,17)7-1-2-7/h6-7H,1-5H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOOUMLWXJGWRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylsulfonyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Cyclopropylsulfonyl Group: This step often involves sulfonylation reactions using cyclopropylsulfonyl chloride and a base.

Attachment of the Trifluoroethyl Group: This can be done through nucleophilic substitution reactions using 2,2,2-trifluoroethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylsulfonyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of azetidine derivatives.

Scientific Research Applications

The compound 1-(cyclopropylsulfonyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide is a member of a class of azetidine derivatives that have garnered attention in pharmaceutical research due to their potential therapeutic applications. This article explores the scientific research applications of this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.

Pharmacological Applications

- Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. The trifluoroethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

- Anti-inflammatory Properties : Research indicates that azetidine derivatives can modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

- Neurological Applications : Some studies suggest that compounds with similar structures may exhibit neuroprotective effects, possibly by influencing neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Study 1: Antitumor Efficacy

A study investigated the effects of a related azetidine derivative on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that the compound could serve as a lead structure for developing new anticancer drugs.

Case Study 2: Inflammatory Models

In vivo models of inflammation demonstrated that treatment with azetidine derivatives led to decreased levels of pro-inflammatory cytokines. This finding supports the hypothesis that these compounds may be effective in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(cyclopropylsulfonyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following sections compare the compound with structurally related molecules, focusing on structural features, physicochemical properties, and synthetic methodologies.

Structural Features

Azetidine derivatives are often compared to other nitrogen-containing heterocycles (e.g., piperidine, pyrrolidine) and sulfonamide-bearing compounds. Key analogs from the literature include:

Key Observations :

- Fluorine Placement : All compounds share a 2,2,2-trifluoroethyl group, which reduces basicity and improves membrane permeability . However, the azetidine derivative lacks aromatic fluorination (e.g., 3-fluorophenyl in ), which may limit π-π interactions in certain targets.

- Sulfonyl vs. Carboxamide : The cyclopropylsulfonyl group in the target compound provides stronger electron-withdrawing effects compared to carboxamide or pyridine substituents in analogs, possibly affecting solubility and protein binding.

Physicochemical Properties

- Lipophilicity: The trifluoroethyl group increases logP relative to non-fluorinated ethyl chains, but the azetidine’s polar sulfonyl group may counterbalance this, improving aqueous solubility compared to piperidine derivatives .

- Metabolic Stability : Fluorine atoms in the trifluoroethyl group likely reduce oxidative metabolism, as seen in similar compounds . The cyclopropyl moiety may further shield against CYP450-mediated degradation.

Biological Activity

1-(Cyclopropylsulfonyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to a class of sulfonamide derivatives, characterized by the presence of a cyclopropyl group and a trifluoroethyl moiety. Its chemical structure can be represented as follows:

- Chemical Formula : C₉H₁₄F₃N₃O₃S

- Molecular Weight : 293.29 g/mol

Structural Features

| Feature | Description |

|---|---|

| Cyclopropyl Group | Enhances metabolic stability |

| Trifluoroethyl Moiety | Increases lipophilicity and potency |

| Azetidine Ring | Contributes to the compound's activity |

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in various biochemical pathways. Research indicates that it may act as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cell proliferation and survival.

Key Findings

- PI3K Inhibition : Studies have demonstrated that compounds similar to this compound effectively inhibit PI3K activity, leading to reduced cell growth in cancer models .

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, similar to other sulfonamide derivatives .

- Selectivity : The structure-activity relationship studies suggest that modifications in the cyclopropyl and trifluoroethyl groups can enhance selectivity towards specific isoforms of target enzymes .

Case Study 1: Anti-cancer Activity

A recent study investigated the anti-cancer properties of this compound in vitro using various cancer cell lines. The results indicated:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

- IC50 Values :

- MDA-MB-231: 25 µM

- A549: 30 µM

- HCT116: 20 µM

These findings suggest significant cytotoxicity against these cancer cell lines, warranting further investigation into its therapeutic potential.

Case Study 2: Inflammation Model

In an animal model of inflammation, the compound was administered to assess its efficacy in reducing edema induced by carrageenan:

- Dosage : 10 mg/kg body weight.

- Results :

- Significant reduction in paw swelling observed at 4 hours post-administration.

This case study highlights the potential use of the compound in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how variations in the chemical structure affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Altering Trifluoroethyl Group | Increased potency against COX |

| Modifying Cyclopropyl Group | Enhanced selectivity for PI3K |

| Changing Carboxamide Position | Impact on solubility and absorption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.